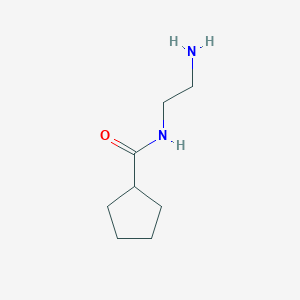

N-(2-aminoethyl)cyclopentanecarboxamide

Description

Significance of Carboxamide and Cyclopentane (B165970) Moieties in Bioactive Scaffolds

The carboxamide group is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to act as a rigid and stable peptide bond isostere. The amide bond is relatively resistant to metabolic degradation and can participate in hydrogen bonding as both a donor and an acceptor, facilitating interactions with biological targets like proteins and enzymes.

The cyclopentane moiety , a five-membered carbocyclic ring, offers a unique three-dimensional structure that is increasingly valued in drug design. Unlike flat aromatic rings, the puckered conformation of the cyclopentane ring provides a defined spatial arrangement of substituents, which can be crucial for precise binding to the active sites of biological targets. The incorporation of a cyclopentane scaffold can enhance the metabolic stability and bioavailability of a molecule. In a strategy often termed "escaping from flatland," medicinal chemists are progressively utilizing sp³-rich scaffolds like cyclopentane to improve the physicochemical properties of drug candidates. For instance, the introduction of ring restrictions to a linear molecule led to the discovery of a 1,3-disubstituted cyclopentane scaffold with enhanced activity as a CC chemokine receptor 2 (CCR2) antagonist nih.gov.

Rationale for Investigating N-(2-Aminoethyl)cyclopentanecarboxamide

The rationale for investigating this compound lies in the synergistic potential of its structural components. The combination of the conformationally restricted cyclopentane ring with the versatile aminoethyl-carboxamide side chain presents a scaffold with a number of desirable properties for a chemical probe. The primary amine group provides a handle for further chemical modification, allowing for the attachment of reporter groups such as fluorophores or affinity tags for target identification studies.

Furthermore, the study of analogs provides a strong impetus for its investigation. For example, N-(2-aminoethyl)piperidine-4-carboxamide has been explored as a scaffold for the development of multikinase inhibitors biosynth.com. Similarly, derivatives of N-(2-aminoethyl)benzamide have been synthesized and shown to be potent inhibitors of monoamine oxidase-B nih.gov. These findings suggest that the N-(2-aminoethyl)carboxamide fragment is a promising pharmacophore, and its combination with a cyclopentane ring could lead to novel biological activities.

Overview of Research Trajectories for Novel Small Molecule Scaffolds

The quest for novel small molecule scaffolds is a driving force in modern drug discovery and chemical biology. Research in this area is moving beyond the traditional focus on well-established chemical structures towards the exploration of more diverse and three-dimensional molecular frameworks nih.govresearchgate.net. A key trend is the development of performance-diverse screening libraries, which contain a wide range of molecular shapes and functionalities to increase the probability of finding hits against new and challenging biological targets nih.gov.

Diversity-oriented synthesis is a powerful strategy employed to generate collections of complex and structurally diverse molecules from simple starting materials. This approach allows for the systematic exploration of chemical space and the discovery of novel scaffolds with unique biological activities. Moreover, computational methods, including virtual screening and molecular modeling, are increasingly used to design and prioritize new scaffolds for synthesis and biological evaluation nih.gov. The identification and validation of novel scaffolds, such as the potential represented by this compound, are crucial for expanding the toolbox of chemical probes and for laying the groundwork for the development of future therapeutics.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound hydrochloride.

| Property | Value | Source |

| CAS Number | 1235439-28-7 | vulcanchem.com |

| Molecular Formula | C₈H₁₇ClN₂O | vulcanchem.com |

| Molecular Weight | 192.68 g/mol | vulcanchem.com |

| SMILES | Cl.O=C(NCCN)C1CCCC1 | |

| InChI | InChI=1S/C8H16N2O.ClH/c9-5-6-10-8(11)7-3-1-2-4-7;/h7H,1-6,9H2,(H,10,11);1H |

Comparative Analysis of Related Scaffolds

To understand the potential of this compound, it is useful to compare it with structurally related compounds that have been investigated for their biological activities.

| Compound Name | Core Ring Structure | Key Research Findings |

| This compound | Cyclopentane | A research chemical with potential for investigation as a bioactive scaffold. |

| N-(2-aminoethyl)piperidine-4-carboxamide | Piperidine | Explored as a scaffold for multikinase inhibitors with anti-proliferative activity biosynth.com. |

| N-(2-aminoethyl)benzamide Derivatives | Benzene | Analogs have shown potent and reversible inhibition of monoamine oxidase-B nih.gov. |

| 3-Piperidinyl-1-cyclopentanecarboxamide | Cyclopentane | A novel scaffold for potent CC chemokine receptor 2 (CCR2) antagonists nih.gov. |

Properties

IUPAC Name |

N-(2-aminoethyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-6-10-8(11)7-3-1-2-4-7/h7H,1-6,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZXJFFDMNRBEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588546 | |

| Record name | N-(2-Aminoethyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53673-02-2 | |

| Record name | N-(2-Aminoethyl)cyclopentanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53673-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches

Established Synthetic Pathways for N-(2-Aminoethyl)cyclopentanecarboxamide

The conventional synthesis of this compound is centered on well-understood organic reactions. These pathways involve the preparation of the cyclopentane (B165970) core, the activation of the carboxylic acid, and the subsequent coupling with the aminoethyl group.

The cornerstone of synthesizing this compound is the amidation reaction, which forms the critical amide linkage. This is typically achieved by reacting cyclopentanecarboxylic acid, or a more reactive derivative, with ethylenediamine. Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures to drive off water, a method that can be inefficient. masterorganicchemistry.com Therefore, the carboxylic acid is almost always "activated" first.

Common activation strategies include:

Conversion to Acyl Halides: Cyclopentanecarboxylic acid can be converted to cyclopentanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with the amine group of ethylenediamine to form the amide bond. masterorganicchemistry.com This is a simple and widely used method for synthesizing amides.

Use of Coupling Reagents: A variety of coupling reagents are employed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. Widely used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and uronium salts such as HATU. researchgate.net These methods are particularly useful in peptide synthesis and for molecules sensitive to harsh conditions. masterorganicchemistry.com

Optimization of these reactions involves careful control of stoichiometry, temperature, and solvent. A slight excess of ethylenediamine can be used to drive the reaction to completion, but this raises the issue of di-acylation, where both amine groups of ethylenediamine react. This can be mitigated by using a large excess of the diamine or by employing a mono-protected ethylenediamine, which is discussed in section 2.1.3.

Table 1: Comparison of Common Amidation Strategies

| Activation Method | Common Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Reflux, inert atmosphere | High reactivity, relatively inexpensive. | Generates corrosive HCl byproduct; harsh conditions may not be suitable for sensitive substrates. |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC), EDCI | Mild, room temperature | Mild conditions, high yields. | Byproduct (e.g., DCU) can be difficult to remove; potential for racemization in chiral substrates. researchgate.net |

| Uronium Salt Coupling | HATU, HBTU | Mild, room temperature | Fast reaction rates, low racemization, effective for hindered amines. | Higher cost of reagents. |

| Active Ester Formation | N-hydroxysuccinimide (NHS) | Mild, often with a carbodiimide | Creates stable, isolable intermediates for controlled amidation. | Adds an extra step to the synthesis. |

The cyclopentanecarboxylic acid precursor is a critical starting material. While commercially available, its synthesis and functionalization are key aspects of creating diverse analogues. There are numerous methods for constructing five-membered rings in organic chemistry. baranlab.org

Established methods for forming the cyclopentane ring include:

Intramolecular Cyclizations: Various intramolecular reactions, such as aldol condensations of 1,4-diketones, can be used to form the cyclopentane ring. baranlab.org

Ring Contraction: A ring contraction approach can be applied to prepare cyclopentane derivatives from more readily available cyclohexane compounds. For instance, a cyclohexane diazoketone can be reacted with an amine to form the corresponding cyclopentane acid amide directly. google.com

Cycloaddition Reactions: Formal [3+2] cycloadditions of cyclopropyl ketones and alkenes can produce highly substituted cyclopentane derivatives. organic-chemistry.org

Once the ring is formed, further functionalization can introduce various substituents. Recent advances have demonstrated the ability to perform palladium-catalyzed transannular C-H arylation on cyclopentane carboxylic acids, allowing for the direct introduction of aryl groups at the γ-position, a transformation that previously required lengthy synthetic sequences. nih.gov

The introduction of the N-(2-aminoethyl) group is accomplished via the amidation reaction with ethylenediamine. A significant challenge in this step is achieving mono-amidation, as ethylenediamine possesses two primary amine nucleophiles. Reacting one equivalent of an activated carboxylic acid with one equivalent of ethylenediamine will typically result in a mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted starting materials.

To selectively synthesize the mono-amide, several strategies can be employed:

Use of a Large Excess of Diamine: By using a large excess of ethylenediamine, the statistical probability of a single acid derivative molecule encountering an already-acylated diamine is significantly reduced, favoring the formation of the mono-amide. The unreacted diamine can then be removed, often by acid extraction.

Use of Mono-Protected Ethylenediamine: A more controlled approach involves using a mono-protected version of ethylenediamine, such as N-Boc-ethylenediamine. In this case, one amine group is rendered unreactive by the tert-butyloxycarbonyl (Boc) protecting group. After the amidation reaction is complete, the Boc group is removed under acidic conditions to reveal the free primary amine of the final product.

Development of Novel Synthetic Routes

Modern synthetic chemistry emphasizes the development of routes that are not only efficient but also environmentally benign and capable of producing specific stereoisomers.

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. chemijournal.com For the synthesis of this compound, this can involve several approaches.

Alternative Solvents and Catalysts: Traditional amidation reactions often use chlorinated solvents. Green alternatives include using water, ionic liquids, or supercritical fluids like CO₂. nih.gov Catalyst-free, one-pot multicomponent reactions under solvent-free conditions, sometimes assisted by microwave or ultrasound irradiation, represent a green pathway for synthesizing various organic compounds. chemijournal.comnih.gov

Atom Economy: Green synthesis favors reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. Direct amidation, if achievable under milder conditions, would be superior to methods requiring activating agents and generating significant byproduct waste.

Biocatalysis: Chemoenzymatic approaches, using enzymes to catalyze reactions, offer high selectivity under mild, aqueous conditions. While specific enzymes for this exact transformation may not be widely reported, the broader field of enzymatic amide bond formation is an active area of research.

Table 2: Application of Green Chemistry Principles to Amide Synthesis

| Green Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Safer Solvents | Replacing chlorinated solvents (e.g., DCM) with water, ethanol, or ethyl acetate. nih.gov | Reduced toxicity and environmental persistence. |

| Energy Efficiency | Use of microwave or ultrasound irradiation to accelerate reactions. nih.gov | Shorter reaction times and lower energy consumption compared to conventional heating. |

| Catalysis | Employing reusable catalysts or biocatalysts instead of stoichiometric reagents. | Reduced waste and potential for higher selectivity. |

| Atom Economy | Designing syntheses that maximize the incorporation of reactant atoms into the product. semanticscholar.org | Minimization of byproducts and waste streams. |

If the cyclopentane ring is substituted, it can contain one or more chiral centers. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This is crucial in medicinal chemistry, where different stereoisomers can have vastly different biological activities.

Approaches to synthesize chiral analogues of this compound include:

Chiral Resolution: A racemic mixture of a chiral cyclopentanecarboxylic acid intermediate can be separated into its constituent enantiomers using a chiral resolving agent. One of these pure enantiomers can then be carried forward to the final product.

Chiral Pool Synthesis: The synthesis can begin with a naturally occurring, enantiomerically pure starting material that already contains the desired cyclopentane stereochemistry.

Catalytic Asymmetric Synthesis: A prochiral substrate can be converted into a chiral product using a chiral catalyst. For instance, multicatalytic cascade reactions have been developed to afford densely functionalized cyclopentanones with high enantioselectivities. nih.gov These chiral cyclopentanone intermediates could then be converted to the corresponding chiral carboxylic acids. Similarly, asymmetric Michael additions are a powerful tool for creating stereocenters that can be elaborated into chiral γ-amino acids and their derivatives. mdpi.com

These asymmetric strategies allow for the controlled synthesis of specific stereoisomers of substituted this compound derivatives, enabling detailed investigation into their structure-activity relationships.

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular scaffolds in a single, one-pot operation from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries. wikipedia.orgnih.govcaltech.edu For the assembly of the this compound scaffold, the Ugi and Passerini reactions are notable MCRs, although their direct application requires careful selection of substrates or subsequent chemical modifications.

The Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgbeilstein-journals.org A hypothetical Ugi-based strategy to generate a precursor for this compound could involve cyclopentanone as the ketone component, a mono-protected ethylenediamine as the amine, a suitable carboxylic acid, and an isocyanide. The resulting Ugi product would then undergo deprotection and further transformation to yield the target amide. The reaction proceeds through the formation of an imine from the ketone and amine, which is then attacked by the isocyanide and the carboxylate, followed by a final Mumm rearrangement to yield the stable bis-amide product. wikipedia.orgnih.gov

The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgmdpi.com While this reaction does not directly yield the target structure, it is a cornerstone of MCR chemistry and can be used to generate highly functionalized molecules that could serve as intermediates. nih.govbeilstein-journals.org The reaction is believed to proceed through a non-ionic, cyclic transition state, particularly in aprotic solvents where high concentrations of reactants lead to rapid and efficient product formation. organic-chemistry.orgbeilstein-journals.org

The primary value of MCRs in this context lies in their ability to rapidly assemble complex structures that can be tailored by modifying any of the starting components, making them highly suitable for creating libraries of related compounds for further study. nih.govyoutube.com

Table 1: Overview of Relevant Multi-component Reactions

| Reaction Name | Components | Typical Product | Relevance to Scaffold Assembly |

|---|---|---|---|

| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Can assemble a complex precursor to the target amide in a single step, offering high efficiency and modularity. wikipedia.orgbeilstein-journals.org |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Useful for creating highly functionalized intermediates that can be further modified to the desired scaffold. wikipedia.orgorganic-chemistry.org |

Biocatalytic and Chemoenzymatic Amide Synthesis

The formation of the amide bond is one of the most frequent and important reactions in pharmaceutical chemistry. nih.govwhiterose.ac.uk Biocatalytic methods, utilizing enzymes to catalyze amide synthesis, have emerged as a sustainable and efficient alternative to traditional chemical methods, which often rely on stoichiometric coupling reagents and harsh conditions. whiterose.ac.ukrsc.org These enzymatic approaches operate under mild, typically aqueous conditions, and exhibit high selectivity, often obviating the need for protecting groups. rsc.orgnih.gov

Enzyme-Catalyzed Formation of the Carboxamide Linkage

Several classes of enzymes are capable of catalyzing the formation of the carboxamide linkage between a carboxylic acid, such as cyclopentanecarboxylic acid, and an amine, like ethylenediamine.

Lipases: These enzymes, which naturally hydrolyze esters, can be repurposed to synthesize amides, particularly in non-aqueous environments. researchgate.netacs.org By minimizing the water content through the use of organic solvents, molecular sieves, or solvent-free systems, the thermodynamic equilibrium is shifted from hydrolysis towards synthesis. rsc.org Candida antarctica lipase B (CALB) is a widely used and robust biocatalyst for the direct amidation of carboxylic acids and amines with high conversions. nih.govmdpi.com The reaction can proceed through an enzyme-catalyzed esterification with the solvent (e.g., ethanol) followed by aminolysis, or through direct condensation of the acid and amine. rsc.org

ATP-Dependent Amide Bond Synthetases (ABSs): In contrast to lipases, ABS enzymes function in aqueous media and use the chemical energy of adenosine triphosphate (ATP) to drive amide bond formation. rsc.orgresearchgate.net The mechanism involves two main steps that occur within a single active site: the activation of the carboxylic acid to form a reactive acyl-adenylate intermediate, followed by a nucleophilic attack by the amine to form the amide bond. nih.govnih.gov This strategy avoids the need for organic solvents and is highly efficient. nih.govresearchgate.net

Other Enzymatic Systems:

N-Acyltransferases (NATs): These enzymes catalyze the transfer of an acyl group from an activated acyl donor, such as an acyl-CoA thioester, to an amine. rsc.org This often involves a two-enzyme system: a CoA ligase to form the thioester and a NAT to perform the final amidation. rsc.orggoogle.com

Carboxylic Acid Reductases (CARs): While their primary function is the reduction of carboxylic acids, CARs have been shown to be promiscuous and can be exploited for amide synthesis. researchgate.net

Proteases: Under specific conditions (e.g., in organic solvents or frozen aqueous systems), the hydrolytic action of proteases can be reversed to favor peptide and amide synthesis.

Table 2: Comparison of Enzyme Classes for Amide Synthesis

| Enzyme Class | Cofactor/Conditions | Mechanism | Advantages |

|---|---|---|---|

| Lipases | Non-aqueous or low-water media | Direct condensation or aminolysis of in situ formed ester | Readily available, broad substrate scope, no cofactor needed. nih.govmdpi.com |

| Amide Bond Synthetases (ABS) | ATP, aqueous buffer | Acyl-adenylate intermediate formation | High efficiency in water, avoids organic solvents, single enzyme system. nih.govrsc.org |

| N-Acyltransferases (NATs) | ATP, Coenzyme A | Acyl-CoA thioester intermediate | Utilizes natural biosynthetic pathways. rsc.org |

Substrate Scope and Selectivity of Biocatalytic Systems

The utility of an enzymatic approach hinges on the enzyme's ability to accept the specific substrates—in this case, cyclopentanecarboxylic acid and ethylenediamine—and to control the reaction's selectivity.

Substrate Scope:

Lipases are well-known for their broad substrate promiscuity, accepting a wide variety of carboxylic acids and amines. researchgate.netnih.gov It is highly probable that lipases like CALB would accept cyclopentanecarboxylic acid as a substrate.

Amide Bond Synthetases (ABSs) have a more varied substrate scope that is an active area of research. The ABS enzyme McbA from Marinactinospora thermotolerans has been shown to accept a broad range of aryl carboxylic acids. nih.gov More recently, an ABS from Streptoalloteichus hindustanus (ShABS) demonstrated superior activity and a complementary substrate scope, including the synthesis of pharmaceutical compounds like ilepcimide and cinepazide from their respective acid and amine precursors. nih.gov This suggests that non-natural substrates like cyclopentanecarboxylic acid could be accepted by existing or engineered ABS enzymes.

Selectivity: A significant challenge in the synthesis of this compound is achieving selective mono-acylation of ethylenediamine, which possesses two nucleophilic primary amine groups.

Chemo- and Regioselectivity: Enzymes can offer exquisite control over selectivity. In reactions involving diamines or amino alcohols, enzymes like CARs have demonstrated very high selectivity for amide bond formation over ester formation and can achieve mono-acylation. rsc.org The active site of the enzyme can sterically hinder the entry of the initially formed mono-amide product, preventing a second acylation event. Reaction conditions, such as the molar ratio of reactants, can also be optimized to favor the mono-acylated product.

Enantioselectivity: For chiral acids or amines, enzymes like lipases can resolve racemic mixtures by selectively acylating one enantiomer, a process known as kinetic resolution. rsc.orgacs.org This property is crucial for the synthesis of enantiopure pharmaceuticals.

Table 3: Substrate Examples for Promiscuous Amide-Forming Enzymes

| Enzyme | Enzyme Type | Example Acid Substrates Accepted | Example Amine Substrates Accepted |

|---|---|---|---|

| CALB | Lipase | Octanoic acid, various NSAIDs, protected prolines. researchgate.netnih.gov | Benzylamine, primary and secondary cyclic amines. nih.gov |

| McbA | Amide Bond Synthetase | β-carboline acids, naphthoic acid, indole carboxylic acids, benzoic acid. nih.gov | Various primary amines. rsc.org |

| ShABS | Amide Bond Synthetase | Benzoic acid, Profen derivatives, 2-naphthoic acid. nih.gov | Piperazine derivatives, 2-aminopyridine. nih.gov |

| MsAcT | Acyltransferase | 4-Nitrobenzoic acid (as an activated ester). mdpi.comresearchgate.net | Diethylamine, N,N-diethylethylenediamine. mdpi.comresearchgate.net |

Engineering of Amide Bond Synthetases for Enhanced Efficiency

While natural enzymes provide a promising starting point for biocatalysis, their efficiency, stability, or substrate scope may be suboptimal for industrial applications. Protein engineering offers a powerful route to overcome these limitations by tailoring enzymes for specific synthetic tasks. manchester.ac.uk

Rational Design: This approach relies on a detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism. By identifying key amino acid residues in the active site that govern substrate binding and catalysis, targeted mutations can be introduced to alter these properties. manchester.ac.uk For example, structural analysis of McbA has revealed the basis for its broad acid tolerance and conformational changes during catalysis, providing a roadmap for engineering efforts. nih.gov Rational engineering of the nitrile synthetase BsQueC successfully created a dedicated amide synthetase by mutating residues involved in the final dehydration step, effectively halting the reaction at the amide intermediate. nih.gov

Directed Evolution: This method mimics natural selection in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties (e.g., higher activity, broader substrate scope, or enhanced stability). This process can be iterated over several rounds to accumulate beneficial mutations, leading to significantly enhanced biocatalysts without requiring prior structural information.

The engineering of amide bond synthetases holds tremendous potential for developing bespoke biocatalysts for the synthesis of specific target molecules like this compound. By modifying the substrate binding pockets, enzymes can be adapted to preferentially accept cyclopentanecarboxylic acid and ethylenediamine, and their catalytic efficiency can be enhanced for preparative-scale synthesis. rsc.orgacs.org

Table 4: Protein Engineering Strategies for Amide Synthesis

| Strategy | Description | Example Outcome |

|---|---|---|

| Rational Design | Site-directed mutagenesis of active site residues based on structural and mechanistic data. manchester.ac.uknih.gov | Altered substrate selectivity; conversion of a nitrile synthetase into an amide synthetase. manchester.ac.uknih.gov |

| Directed Evolution | Iterative rounds of random mutagenesis and high-throughput screening for desired traits. | Enhanced enzyme stability, increased catalytic activity, and broadened substrate scope. manchester.ac.uk |

| Domain Swapping | Exchanging domains (e.g., the adenylation domain in NRPSs) to incorporate different building blocks. manchester.ac.uk | Generation of novel peptide products by altering the sequence of incorporated amino acids. |

Despite a comprehensive search for experimental data, detailed spectroscopic analysis for the specific chemical compound “this compound” is not available in publicly accessible scientific literature or chemical databases. Synthesis and characterization reports for this exact molecule, which would contain the necessary NMR, Mass Spectrometry, and IR/Raman data, could not be located.

Therefore, it is not possible to generate an article with the requested "detailed research findings" and "scientifically accurate content" for each specified subsection without access to this primary data. The creation of hypothetical or predicted data would not adhere to the required standards of scientific accuracy and would constitute a fabrication of research findings.

To provide a scientifically rigorous article, one would need to perform the synthesis and subsequent spectroscopic analysis of this compound in a laboratory setting. The resulting data would then allow for the detailed interpretation as outlined in the user's request.

For context, analysis of similar, related compounds found during the search—such as N-(2-aminoethyl)glycine conjugates, N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides, and various cyclopentanecarboxamide (B1346233) derivatives—confirms the general methodologies that would be applied. researchgate.netbeilstein-journals.orgnist.gov However, the precise chemical shifts, fragmentation patterns, and vibrational frequencies are unique to each molecule and cannot be accurately extrapolated to create a factual report on this compound.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structural Determination

Crystal Growth and Diffraction Data Collection

The initial and often most challenging step in X-ray crystallography is the cultivation of a single, high-quality crystal of the compound. For N-(2-aminoethyl)cyclopentanecarboxamide, this would involve dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other techniques such as vapor diffusion or cooling of a saturated solution could also be employed. The goal is to encourage the molecules to pack in a highly ordered, repeating lattice.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. This pattern is recorded by a detector as the crystal is rotated. The collection of these diffraction spots constitutes the raw data for structural analysis.

While specific crystallographic data for this compound is not available, the table below illustrates typical parameters that would be determined during data collection and refinement for a similar small organic molecule.

Interactive Data Table: Illustrative Crystal Data and Structure Refinement Parameters

| Parameter | Example Value | Description |

| Empirical formula | C8H16N2O | The elemental composition of the molecule. |

| Formula weight | 156.23 g/mol | The mass of one mole of the compound. |

| Temperature | 100(2) K | The temperature at which the diffraction data was collected, often low to reduce thermal vibrations. |

| Wavelength | 0.71073 Å | The wavelength of the X-rays used (typically Mo Kα radiation). |

| Crystal system | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space group | P2₁/c | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit cell dimensions | a = 8.123(4) Å, b = 12.456(6) Å, c = 9.789(5) Å, β = 109.23(4)° | The lengths of the sides of the unit cell and the angles between them. |

| Volume | 934.5(8) ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.110 Mg/m³ | The calculated density of the crystal. |

| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-fit (S) | 1.05 | An indicator of the quality of the structural model. |

Molecular Conformation and Intermolecular Interactions

Analysis of the diffraction data allows for the construction of a three-dimensional electron density map, from which the positions of the individual atoms can be determined. This model reveals the precise molecular conformation of this compound, including the puckering of the cyclopentane (B165970) ring and the spatial arrangement of the amide and aminoethyl substituents.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov Circular dichroism (CD) spectroscopy is a prominent example of this type of analysis. nih.gov

This compound possesses a chiral center at the carbon of the cyclopentane ring to which the carboxamide group is attached. Therefore, it can exist as two non-superimposable mirror images, known as enantiomers.

Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mdpi.com A CD spectrum is a plot of this difference in absorbance versus wavelength. Enantiomers will produce mirror-image CD spectra. This technique is particularly valuable for determining the enantiomeric purity of a sample, as the magnitude of the CD signal is proportional to the excess of one enantiomer over the other. nih.gov It can also provide information about the secondary structure of larger molecules like proteins and peptides. nih.govmdpi.com

While a CD spectrum for this compound has not been reported in the surveyed literature, the general approach would involve dissolving the sample in a suitable solvent and measuring its response to circularly polarized light across a range of wavelengths, typically in the ultraviolet region where the amide chromophore absorbs. The resulting spectrum could then be used to confirm the enantiomeric identity and purity of a synthesized batch. Theoretical calculations can also be employed to predict the CD spectra of each enantiomer, aiding in the assignment of the absolute configuration. nih.govmdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the fundamental electronic characteristics of a molecule. These calculations provide a basis for predicting reactivity and intermolecular interactions. For a molecule like N-(2-aminoethyl)cyclopentanecarboxamide, DFT methods can be used to determine its most stable structure and electronic properties nih.gov.

The electronic structure of a molecule is key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect of this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the nitrogen and oxygen atoms are expected to be the primary sites influencing the HOMO and LUMO distributions, making them key to the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical and serve to illustrate typical data obtained from quantum chemical calculations.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| ELUMO | 1.8 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| Energy Gap (ΔE) | 8.3 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. researchgate.netsemanticscholar.org The MEP map displays regions of varying electrostatic potential on the molecular surface.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atom of the carbonyl group and the nitrogen of the primary amine.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those bonded to electronegative atoms like nitrogen (in the amine and amide groups).

Green Regions : Represent areas of neutral or near-zero potential.

The MEP surface provides crucial insights into molecular recognition, particularly for understanding non-covalent interactions in biological systems. researchgate.netnih.gov

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. scribd.comchemistrysteps.com Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. scribd.comchemistrysteps.com

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com By simulating the molecule in a relevant environment (such as in water), MD can reveal its dynamic behavior, conformational flexibility, and the stability of different conformations. researchgate.netresearchgate.net For this compound, MD simulations could identify the most prevalent conformations in solution and analyze the intramolecular hydrogen bonds that stabilize its structure. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. rsc.org

A Potential Energy Surface (PES) is a mathematical map that represents the energy of a molecule as a function of its geometry. longdom.org By systematically changing specific bond lengths, bond angles, or dihedral angles and calculating the corresponding energy, a PES scan can be performed. q-chem.com This technique is used to locate the lowest-energy conformations (stable states) and the transition states that connect them. For this compound, a PES scan could be conducted by rotating the dihedral angles of the ethylamino side chain to map out the energy landscape and identify the most stable conformers. nih.gov

Table 2: Example Data from a Potential Energy Surface Scan (Note: This table illustrates hypothetical energy values for the rotation around the central C-C bond of the ethylamino group in this compound.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.0 | Eclipsed (High Energy) |

| 60 | 0.8 | Gauche |

| 120 | 4.5 | Eclipsed (High Energy) |

| 180 | 0.0 | Anti (Most Stable) |

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scispace.commdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target. rsc.org

For this compound, docking studies could be performed to explore its potential as an inhibitor for various protein targets. For instance, structurally similar molecules, such as N-(2-aminoethyl)piperidine-4-carboxamide, have been investigated as potential multikinase inhibitors against targets like VEGFR-2, ERK-2, and Abl-1. nih.gov Docking simulations for this compound against these or other kinases would predict its binding pose and affinity. The results typically include a binding energy score, which estimates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.commdpi.com

Table 3: Illustrative Molecular Docking Results for this compound (Note: The following are hypothetical results against potential protein targets to demonstrate the output of a docking study.)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| VEGFR-2 | -7.8 | Asp1046, Cys919 | Hydrogen bond with amide; hydrophobic interaction with cyclopentyl ring. |

| ERK-2 | -7.2 | Lys54, Gln105 | Hydrogen bond with primary amine; salt bridge with amine. |

| Abl-1 | -6.9 | Met318, Thr315 | Hydrogen bond with carbonyl oxygen; hydrophobic interactions. |

These theoretical studies provide a comprehensive framework for understanding the chemical and physical properties of this compound, paving the way for targeted experimental validation and application.

Prediction of Potential Protein Binding Sites

Identifying the potential protein binding sites of "this compound" is a critical step in understanding its mechanism of action. Various computational methods can be employed for this purpose, ranging from geometry-based to energy-based and machine-learning algorithms.

Geometry-based methods, such as LIGSITE, Surfnet, and Fpocket, identify pockets and cavities on the surface of a protein that are sterically suitable for ligand binding. These algorithms analyze the three-dimensional structure of a protein to locate potential binding sites based on their shape and size. For a molecule like "this compound," these methods would search for pockets that can accommodate its cyclopentane (B165970) ring and the flexible aminoethyl-carboxamide side chain.

Energy-based methods, like AutoSite, calculate the interaction energies between a probe molecule and the protein surface to identify favorable binding spots. These approaches can provide a more nuanced view of the binding potential by considering the physicochemical properties of both the ligand and the protein.

Furthermore, algorithms that integrate multiple sources of information, such as ConCavity, can enhance prediction accuracy. ConCavity combines evolutionary sequence conservation with structure-based pocket identification, operating on the principle that functionally important regions, including ligand-binding sites, are often conserved across related proteins. plos.org

The predicted binding sites for "this compound" would likely be characterized by a combination of hydrophobic and hydrophilic interactions. The cyclopentane ring would favor hydrophobic pockets, while the amide and amino groups could form hydrogen bonds with polar residues in the binding site. A hypothetical output from such a predictive study is presented in Table 1.

Table 1: Hypothetical Predicted Protein Binding Sites for this compound

| Prediction Method | Predicted Target Class | Key Interacting Residues (Hypothetical) | Binding Site Volume (ų) | Druggability Score |

|---|---|---|---|---|

| Fpocket | Kinase | Leu83, Val91, Ala103, Asp145, Lys65 | 450 | 0.78 |

| ConCavity | GPCR | Phe112, Trp158, Tyr264, Asn87, Ser183 | 520 | 0.85 |

| AutoSite | Protease | Gly193, Ser195, Trp215, His57 | 380 | 0.72 |

| LIGSITE | Ion Channel | Ile289, Val293, Met301, Thr254 | 410 | 0.69 |

Ligand Efficiency and Binding Affinity Prediction

Ligand efficiency (LE) is a crucial metric in drug discovery that assesses the binding affinity of a compound in relation to its size. nih.gov It is calculated by dividing the binding energy by the number of non-hydrogen atoms in the molecule. This metric helps in identifying small, efficient fragments that can be optimized into potent drug candidates.

The binding affinity of "this compound" for its potential targets can be predicted using computational techniques such as molecular docking and free energy calculations. Molecular docking programs like AutoDock and Glide can predict the binding pose and estimate the binding affinity of the ligand to a specific protein target. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can provide more accurate estimations of the binding free energy.

For "this compound," with a relatively small size, a high ligand efficiency would be desirable. Theoretical calculations would involve docking the compound into the binding sites of various proteins and calculating the corresponding binding energies. These values, in conjunction with the heavy atom count of the molecule, would yield the ligand efficiency. An illustrative set of predicted binding affinities and ligand efficiencies for "this compound" against hypothetical targets is shown in Table 2.

Table 2: Predicted Binding Affinity and Ligand Efficiency of this compound

| Hypothetical Protein Target | Predicted Binding Affinity (ΔG, kcal/mol) | Heavy Atom Count | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

|---|---|---|---|---|

| Kinase A | -7.5 | 11 | 0.68 | 4.5 |

| Protease B | -6.8 | 11 | 0.62 | 3.8 |

| GPCR C | -8.2 | 11 | 0.75 | 5.2 |

| Ion Channel D | -6.1 | 11 | 0.55 | 3.1 |

Cheminformatics and Virtual Library Generation

Cheminformatics plays a vital role in modern drug discovery by enabling the design and analysis of large virtual compound libraries. For "this compound," its core structure can serve as a scaffold for the generation of diverse libraries of related compounds with potentially improved properties.

Scaffold-Based Library Design

Scaffold-based library design is a common strategy in medicinal chemistry where a common molecular core, or scaffold, is decorated with various substituents to create a library of analogs. The cyclopentanecarboxamide (B1346233) core of "this compound" is an attractive scaffold due to its three-dimensional character and synthetic accessibility.

Virtual libraries can be generated by enumerating different functional groups at specific points of diversification on the scaffold. For "this compound," diversification could be achieved by modifying the cyclopentane ring, the ethylenediamine moiety, or by N-alkylation of the secondary amine. Tools like LibINVENT can be used for the de novo design of such libraries, ensuring that the generated compounds share the same core while optimizing for desirable properties. researchgate.net A schematic representation of a scaffold-based library design is presented in Table 3.

Table 3: Scaffold-Based Library Design from this compound

| Scaffold | Diversification Point 1 (R1) | Diversification Point 2 (R2) | Diversification Point 3 (R3) |

|---|---|---|---|

| Cyclopentanecarboxamide | Substituents on cyclopentane ring | Variations of the ethylenediamine linker | N-alkylation/N-acylation of the terminal amine |

| (e.g., -CH3, -OH, -F) | (e.g., propyl, butyl linkers) | (e.g., -CH3, -C(O)CH3) |

Diversity-Oriented Synthesis (DOS) Design Principles

Diversity-Oriented Synthesis (DOS) aims to create structurally diverse and complex molecules from simple starting materials in an efficient manner. cam.ac.uk In contrast to target-oriented synthesis, DOS explores a broader range of chemical space to identify novel bioactive compounds.

The cyclopentane core of "this compound" can be a starting point for DOS. Synthetic strategies can be designed to introduce skeletal diversity by, for example, ring expansion, ring contraction, or fusion with other ring systems. Such approaches would lead to a library of compounds with significantly different three-dimensional shapes and properties, increasing the chances of discovering novel biological activities. Studies on the diversity-oriented synthesis of cyclopentane-fused carbocyclic and oxacyclic rings illustrate the potential of this scaffold in generating molecular diversity. researchgate.net

Analysis of Chemical Space Occupied by Derivatives

Chemical space analysis is used to understand the diversity and distribution of compounds within a virtual library. By calculating various molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area, shape), one can map the chemical space occupied by the derivatives of "this compound."

Techniques like Principal Component Analysis (PCA) can be used to visualize the chemical space in a lower-dimensional representation, allowing for the comparison of the designed library with existing compound collections, such as known drugs or natural products. This analysis helps in assessing the novelty and diversity of the library and ensuring that it covers relevant regions of chemical space. nih.gov The goal is to design a library that is both diverse and possesses drug-like properties. An example of the parameters used in such an analysis is provided in Table 4.

Table 4: Physicochemical Property Ranges for a Virtual Library Derived from this compound

| Property | Minimum Value | Maximum Value | Average Value |

|---|---|---|---|

| Molecular Weight (g/mol) | 200 | 500 | 350 |

| cLogP | 1.0 | 5.0 | 3.0 |

| Polar Surface Area (Ų) | 40 | 120 | 80 |

| Number of Rotatable Bonds | 2 | 10 | 6 |

| Fraction of sp³ carbons | 0.4 | 0.8 | 0.6 |

Due to a lack of available scientific data for the specific chemical compound "this compound," this article cannot be generated at this time. An extensive search of scholarly and research databases did not yield any studies detailing the mechanistic biological activity or target identification for this particular molecule.

The user's request specified a detailed article outlining the results of in vitro studies, including high-throughput screening, cellular proliferation and viability assays, investigation of apoptosis and cell cycle modulation, and assessment of inflammatory mediator production. Without published research on "this compound," providing scientifically accurate and informative content for these sections is not possible.

Further research on this compound is required before a comprehensive article on its biological activity can be written.

Applications in Chemical Biology and Advanced Materials Research

Utility as a Scaffold for Library Synthesis in Drug Discovery (Pre-clinical, Non-therapeutic)

In the realm of non-therapeutic, preclinical drug discovery, the efficiency of identifying new molecular entities with potential biological activity is paramount. The use of a central molecular framework, or scaffold, upon which diverse chemical functionalities can be systematically added is a cornerstone of modern medicinal chemistry. N-(2-aminoethyl)cyclopentanecarboxamide serves as an effective scaffold due to its distinct points for chemical modification. Analogous structures, such as N-(2-aminoethyl)piperidine-4-carboxamide, have been successfully explored as scaffolds for developing kinase inhibitors, demonstrating the potential of this molecular architecture. nih.gov

The core structure of this compound presents three primary points for diversification:

The cyclopentane (B165970) ring can be substituted.

The amide bond's nitrogen can be further functionalized.

The terminal primary amino group can be acylated, alkylated, or used in other coupling reactions.

This multi-point diversity allows for the systematic generation of compound libraries to explore structure-activity relationships.

Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally complex and diverse small molecules from a common starting material. cam.ac.uknih.gov The goal is not to optimize a molecule for a known biological target, but rather to populate "chemical space" with novel structures in the hope of discovering new biological functions. cam.ac.uk The this compound scaffold is well-suited for DOS because its functional handles can be used in a variety of synthetic transformations to generate distinct molecular skeletons.

A hypothetical DOS approach starting from this scaffold could involve a "build/couple/pair" strategy:

Build: Synthesize a range of substituted cyclopentanecarboxylic acids.

Couple: Couple these acids with ethylenediamine to form a set of this compound cores.

Pair: React the terminal primary amine with a diverse set of electrophiles (e.g., aldehydes, acid chlorides, isocyanates) and employ various cyclization strategies to create a library of compounds with high skeletal diversity. sci-hub.seresearchgate.net

This approach allows for the rapid assembly of thousands of unique compounds, each with a distinct three-dimensional shape, for screening in phenotypic assays.

| Modification Site | Example Reagent Class | Resulting Functional Group/Structure | Potential for Structural Diversity |

|---|---|---|---|

| Terminal Amino Group (R-NH2) | Acid Chlorides (R'-COCl) | Amide | High (Vast number of available acid chlorides) |

| Terminal Amino Group (R-NH2) | Aldehydes (R'-CHO) followed by reduction | Secondary Amine | High (Vast number of available aldehydes) |

| Terminal Amino Group (R-NH2) | Isocyanates (R'-NCO) | Urea | Moderate |

| Cyclopentane Ring | Introduction of hydroxyl, keto, or alkyl groups prior to coupling | Functionalized Carbocycle | High (Stereo- and regio-isomers possible) |

| Intramolecular Cyclization | Reaction between a functionalized ring and a modified side chain | Bicyclic or Spirocyclic Systems | Very High (Creates novel, complex 3D scaffolds) |

Chemical space encompasses all possible molecules. A significant challenge in drug discovery is that existing compound collections often cover a limited and overlapping portion of this space. The synthesis of libraries based on scaffolds like this compound helps to explore new regions of chemical space. figshare.com The inclusion of a sp³-rich, non-aromatic cyclopentane ring provides three-dimensionality, a feature often lacking in traditional, flat aromatic compound libraries but crucial for interacting with the complex 3D surfaces of biological macromolecules like proteins. nih.gov By creating libraries with novel shapes and stereochemistry, researchers increase the probability of discovering compounds that can modulate previously "undruggable" targets. sci-hub.se

Development of Molecular Probes for Biological Systems

Molecular probes are specialized molecules used to study biological processes in real-time within cells or organisms. mdpi.comnih.gov They are typically derived from a molecule with known biological activity and modified to include a reporter tag, such as a fluorescent dye or an affinity handle like biotin. The this compound structure is an excellent candidate for conversion into a molecular probe due to its terminal primary amine, which provides a convenient attachment point for various tags without significantly altering the core structure that may be responsible for a biological interaction.

The primary amino group of this compound can be readily acylated with activated esters of fluorescent dyes or biotin.

Fluorescent Analogues: Reaction with N-hydroxysuccinimide (NHS) esters of fluorophores like BODIPY or nitrobenzofurazan (NBD) would yield fluorescently labeled probes. nih.gov These probes can be used in fluorescence microscopy to visualize the subcellular localization of the compound's biological target. nih.gov For example, if the parent compound binds to a specific organelle, the fluorescent analogue would accumulate there, allowing for direct observation.

Biotinylated Analogues: Similarly, reacting the amine with an NHS-ester of biotin, often through a flexible linker arm to minimize steric hindrance, produces a biotinylated probe. nih.gov Biotin has an exceptionally high affinity for the protein streptavidin, an interaction that is widely exploited in biochemical assays.

| Tag Type | Example Tag | Coupling Chemistry | Primary Application |

|---|---|---|---|

| Fluorescent | BODIPY-FL-NHS Ester | Amide bond formation with the terminal amine | Fluorescence Microscopy, Live-cell Imaging |

| Fluorescent | NBD-Cl (4-Chloro-7-nitrobenzofurazan) | Nucleophilic aromatic substitution with the terminal amine | Fluorescence Polarization, Cellular Staining |

| Affinity | Biotin-NHS Ester | Amide bond formation with the terminal amine | Affinity Purification, Western Blotting, ELISA |

| Photo-reactive | Benzophenone Carboxylic Acid | Amide bond formation (requires activation) | Photo-affinity Labeling for Target ID |

Identifying the specific protein(s) that a small molecule interacts with is a critical step in understanding its mechanism of action. Affinity-based proteomics is a powerful technique for this purpose. nih.gov A biotinylated analogue of this compound can be used as "bait" in this process.

The general workflow is as follows:

The biotinylated probe is incubated with a complex protein mixture, such as a cell lysate.

The probe binds to its specific protein target(s).

The mixture is passed over a column containing streptavidin-coated beads. The high affinity of biotin for streptavidin causes the probe, along with its bound protein partners, to be captured on the beads while all other proteins are washed away. nih.gov

The captured proteins are eluted from the beads and identified using mass spectrometry. nih.gov

This method allows for the unbiased identification of direct binding partners of the molecule, providing crucial insights into its biological function. nih.govchemrxiv.org

Integration into Polymer and Material Science

The bifunctional nature of this compound, possessing both a primary amine and a secondary amide, allows for its potential integration into polymers as a monomer or a cross-linking agent. The cyclopentane ring introduces rigidity and a defined stereochemical structure into a polymer chain, which can influence the material's bulk properties such as thermal stability and mechanical strength.

Potential applications include:

Polyamides: The primary amine can participate in condensation polymerization with diacyl chlorides or dicarboxylic acids to form novel polyamides. The cyclopentane moiety would be a recurring feature along the polymer backbone, potentially imparting unique solubility and conformational properties compared to traditional aliphatic or aromatic polyamides.

Epoxy Resins: The primary amine can act as a curing agent for epoxy resins, reacting with epoxide groups to form a cross-linked thermoset polymer. The rigidity of the cyclopentane group could contribute to a higher glass transition temperature and improved hardness of the final material.

Functionalized Surfaces: The molecule could be grafted onto material surfaces to introduce primary amine functionalities. These amines could then be used for subsequent chemical modifications, such as attaching biomolecules or other polymers.

While specific research on integrating this compound into polymers is not extensively documented, its chemical structure provides clear and rational avenues for its use in creating advanced materials with tailored properties.

Functionalization of Polymer Backbones with Carboxamide Moieties

The modification of polymer backbones with functional moieties is a critical strategy for tailoring the properties of materials for specific applications. Carboxamide groups are frequently introduced to impart desirable characteristics such as improved thermal stability, altered solubility, and the ability to participate in specific intermolecular interactions like hydrogen bonding.

The primary amino group of this compound presents a reactive handle for its covalent attachment to polymer backbones. This can be achieved through various chemical reactions, for instance, by reacting with polymers containing electrophilic groups such as carboxylic acids (to form a secondary amide), esters, or acid chlorides. Post-polymerization modification is a common technique where a pre-existing polymer is chemically altered, allowing for the introduction of functionalities that might not be compatible with the polymerization conditions themselves.

The incorporation of the cyclopentanecarboxamide (B1346233) moiety onto a polymer backbone could influence the material's properties in several ways. The bulky and hydrophobic nature of the cyclopentyl group could increase the rigidity of the polymer chain and affect its solubility profile. The amide linkage itself introduces the capacity for hydrogen bonding, which can significantly impact the mechanical and thermal properties of the material.

| Functional Group | Potential Impact on Polymer Properties | Example of Introduction Method |

| Carboxylic Acid | Increased hydrophilicity, potential for pH-responsiveness | Copolymerization with acrylic acid |

| Amine | Reactive handle for further functionalization, potential for pH-responsiveness | Reaction of an ester-containing polymer with a diamine |

| Cyclopentyl | Increased hydrophobicity and steric bulk | Incorporation of a cyclopentyl-containing monomer |

| Carboxamide | Hydrogen bonding capability, improved thermal stability | Post-polymerization modification with an amine |

Design of Amphiphilic Structures for Self-Assembly

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, can spontaneously self-assemble in aqueous environments to form organized structures like micelles and liposomes. This behavior is the basis for their use in a variety of applications, including as cationic lipids for the delivery of genetic material such as DNA.

This compound can be envisioned as a key component in the design of novel cationic lipids. In such a design, the hydrophobic cyclopentyl group would constitute part of the lipid's nonpolar tail. The ethylamino group, which can be protonated to carry a positive charge, would serve as the cationic headgroup. The carboxamide bond would function as a stable linker connecting these two domains. The stability of the amide bond is a crucial feature, as it is generally more resistant to hydrolysis than ester bonds, which are also commonly used as linkers in cationic lipids. nih.gov

| Component | Function in Cationic Lipid | Potential Influence on Self-Assembly |

| Cationic Headgroup | Interacts with negatively charged DNA | Determines the surface charge of the aggregate |

| Hydrophobic Tail | Drives self-assembly in aqueous media | Influences the shape and size of the aggregate |

| Linker | Connects the headgroup and tail | Affects the stability and morphology of the aggregate |

For instance, a hypothetical cationic lipid could be synthesized by attaching two long alkyl chains to the nitrogen of the amino group of this compound, thereby creating a double-tailed amphiphile. The resulting molecule would possess the necessary components for self-assembly into liposomal structures capable of complexing with DNA.

Potential in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. mdpi.com The carboxamide functional group is a cornerstone of supramolecular chemistry due to its ability to form strong and directional hydrogen bonds.

The this compound molecule contains two key functional groups for participating in supramolecular assemblies: the secondary amide group and the primary amino group. Both the N-H protons of the amide and the amino group can act as hydrogen bond donors, while the carbonyl oxygen of the amide and the nitrogen of the amino group can act as hydrogen bond acceptors.

Future Perspectives and Research Directions

Advancements in Synthetic Methodologies for Scaffold Derivatization

The core structure of N-(2-aminoethyl)cyclopentanecarboxamide offers multiple points for chemical modification, including the cyclopentane (B165970) ring, the amide linkage, and the terminal amino group. Future synthetic strategies will likely focus on creating diverse libraries of derivatives for biological screening.

Advanced synthetic methodologies that could be applied to this scaffold include:

C-H Functionalization: Recent progress in the functionalization of C-H bonds presents an opportunity to directly modify the cyclopentane ring. mdpi.com This approach can introduce a variety of substituents onto the carbocyclic core, which is often challenging using traditional methods.

Ring-Opening Reactions: As demonstrated in the synthesis of related N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides from cyclohexene (B86901) oxide, ring-opening of cyclic ethers or similar strained rings can be a viable strategy for introducing complexity. researchgate.net A similar approach could be envisioned starting from cyclopentene (B43876) oxide to generate precursors for the target scaffold.

Flow Chemistry: Industrial production of related carboxamides has benefited from continuous flow reactors to ensure consistent quality and high yields. nih.gov This technology could be adapted for the large-scale synthesis of this compound and its derivatives, facilitating more extensive biological evaluation.

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, could offer an efficient route to novel derivatives. By varying the components, a wide range of structural diversity can be achieved in a time- and resource-effective manner.

A key focus will be the development of stereoselective synthetic routes to control the stereochemistry of the cyclopentane ring, as different stereoisomers can exhibit distinct biological activities.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

De Novo Design: Generative AI models can design novel molecules based on the this compound core. nih.govmdpi.com By training these models on vast datasets of known bioactive molecules, it is possible to generate new structures with a high probability of interacting with specific biological targets.

Virtual Screening: AI-powered virtual screening can rapidly assess large virtual libraries of this compound derivatives against a target of interest. nih.gov This can prioritize which compounds to synthesize and test, saving significant time and resources. For instance, a combination of support vector machine, similarity searching, and molecular docking was used to identify a related N-(2-aminoethyl)piperidine-4-carboxamide scaffold as a potential multikinase inhibitor. nih.gov

Predictive Modeling: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives. nih.gov This allows for the early identification of candidates with favorable drug-like properties and a lower likelihood of failure in later stages of drug development.

Automated Synthesis Planning: AI can also assist in planning the most efficient synthetic routes for the designed molecules, a field known as computer-aided synthesis planning (CASP). nih.gov

The integration of AI and ML will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of new drug candidates.

Expansion of Biological Target Exploration through Mechanistic Studies

While the specific biological targets of this compound are not yet well-defined, research on analogous structures provides clues for future investigations. For example, various carboxamide derivatives have shown a broad range of biological activities, including antiarrhythmic, local anesthetic, and anticancer effects. researchgate.netnih.gov

Future research should focus on:

Broad Biological Screening: Initial efforts should involve screening this compound and a library of its derivatives against a wide panel of biological targets, such as G protein-coupled receptors (GPCRs), ion channels, and enzymes.

Target Deconvolution: For any identified bioactive derivatives, target deconvolution studies will be crucial to pinpoint the specific molecular target(s) responsible for the observed effects. This can be achieved through techniques like affinity chromatography, chemical proteomics, and genetic approaches.

Mechanistic Studies: Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound interacts with its target at the molecular level. For instance, studies on new cyclopenteno[b]thiophene derivatives, which are structurally related, revealed that their antiarrhythmic effects were due to the blocking of Na+ and/or Ca2+ channels. nih.gov Similarly, mechanistic studies of N-nitrosodimethylamine (NDMA) formation have elucidated the chemical pathways involved. rsc.org Computational methods like molecular docking and molecular dynamics simulations can provide insights into the binding mode and stability of the ligand-protein complex. mdpi.commdpi.com

A thorough understanding of the mechanism of action is essential for the rational design of more potent and selective analogs.

Development of Novel Applications as Molecular Tools

Beyond therapeutic applications, this compound and its derivatives could be developed as molecular tools to probe biological systems. The presence of a primary amino group provides a convenient handle for the attachment of various functional moieties.

Potential applications as molecular tools include:

Chemical Probes: Derivatives could be synthesized with photoaffinity labels or "click" chemistry handles to covalently label and identify their biological targets within a complex biological milieu.

Fluorescent Ligands: By attaching a fluorophore to the scaffold, fluorescent ligands could be developed to visualize and track the localization and dynamics of their target proteins in living cells using advanced microscopy techniques.

Affinity Ligands: Immobilization of the scaffold onto a solid support, such as agarose (B213101) beads, could create affinity resins for the purification of its target protein(s) from cell lysates.

The development of such molecular tools would not only advance our understanding of the biological roles of the targets of this compound derivatives but also provide valuable reagents for the broader scientific community.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(2-aminoethyl)cyclopentanecarboxamide derivatives, and how do reaction parameters affect yield?

- Answer : Synthesis involves coupling cyclopentanecarboxylic acid derivatives with aminoethylamine. For example, hydrazine-1-carbonothioyl derivatives are synthesized using acyl hydrazines (e.g., benzoyl, phenoxyacetyl) under reflux in ethanol, with yields varying from 53% to 66% based on substituent choice. Optimization includes adjusting molar ratios, temperature, and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are conflicting spectral data resolved?

- Answer : ¹H NMR (e.g., δ 6.5-8.5 ppm for amide protons) and LC-MS are essential for confirming molecular structure. Discrepancies between theoretical and experimental data (e.g., elemental analysis for C, H, N, S) are addressed by repeating analyses under controlled conditions or using high-resolution mass spectrometry (HRMS) for validation .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties, and what experimental validations are required?

- Answer : Density Functional Theory (DFT) calculates molecular stability and reactivity using InChIKey-derived 3D structures (e.g., JWNREFLKHHFLHJ for N-(4-chlorophenyl)-2-oxo derivatives). Experimental validation includes differential scanning calorimetry (DSC) for thermal behavior and kinetic degradation studies .

Q. What strategies resolve contradictions between theoretical and experimental elemental composition data?

- Answer : Discrepancies (e.g., %C: theoretical 55.2 vs. experimental 54.8) require combustion analysis with internal standards or alternative methods like X-ray photoelectron spectroscopy (XPS). Isotopic labeling can trace elemental distribution in complex derivatives .

Q. How do aromatic substituents influence biological activity, and what assays are optimal for structure-activity relationship (SAR) studies?

- Answer : Electron-withdrawing groups (-Cl, -F) or donating groups (-OCH₃) are introduced to assess activity. For example, N-(4-fluorophenyl) derivatives are evaluated via fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities. Enzyme inhibition assays (e.g., IC₅₀ determination) are recommended for targets like fatty acid synthase .

Q. How can side reactions be minimized during synthesis of derivatives with sensitive functional groups?

- Answer : Protecting groups like Boc (tert-butoxycarbonyl) stabilize reactive amines. For instance, 1-N-Boc-aminocyclopentanecarboxylic acid (CAS 35264-09-6) is a key intermediate. Deprotection with trifluoroacetic acid (TFA) ensures high yields and purity .

Methodological Notes

- Synthetic Optimization : Vary solvents (e.g., DMF for polar intermediates) and catalysts (e.g., EDC/HOBt for amide coupling) to improve yields .

- Thermal Analysis : Although not directly reported for this compound, thermogravimetric analysis (TGA) and DSC (as applied to structurally similar oleamide gels) can assess decomposition patterns and phase transitions .

- Biological Assays : Use in vitro models (e.g., cancer cell lines) to screen for cytotoxicity or enzyme inhibition, referencing protocols for analogs like BI99179, a cyclopentanecarboxamide FAS inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products